molecular formula C5H6BrF2N3 B2630574 4-bromo-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine CAS No. 2226034-24-6

4-bromo-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B2630574
CAS No.: 2226034-24-6
M. Wt: 226.025
InChI Key: RCMBMRYCAVVNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine is a specialized pyrazole derivative designed for advanced medicinal chemistry and drug discovery research. The incorporation of the difluoromethyl (-CF2H) group is a strategic tool in modern pharmaceutical development, as this motif acts as a bioisostere for hydroxyl, thiol, and amine functionalities . Its strong electron-withdrawing nature and lipophilicity significantly improve the metabolic stability and membrane permeability of lead compounds, which is crucial for enhancing oral bioavailability . Furthermore, unlike the trifluoromethyl group, the -CF2H unit can function as a weak hydrogen bond donor, offering the potential to fine-tune binding affinity and specificity toward biological targets . The bromo substituent on the pyrazole core provides a versatile synthetic handle for late-stage functionalization via cross-coupling reactions, allowing researchers to rapidly diversify compound libraries for structure-activity relationship (SAR) studies . Pyrazole sulfonamides and related structures have demonstrated high potency in targeting essential enzymes, validating the pyrazole scaffold as a privileged structure in probe and drug discovery . This compound is intended for research applications such as lead optimization in pharmaceutical development and as a building block in the synthesis of novel bioactive molecules. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

4-bromo-1-(difluoromethyl)-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF2N3/c1-2-3(6)4(9)10-11(2)5(7)8/h5H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMBMRYCAVVNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(F)F)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, the reaction of 4-bromo-1-(difluoromethyl)-2-fluorobenzene with hydrazine hydrate under acidic conditions can yield the desired pyrazole derivative .

Another approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for the formation of carbon-carbon bonds. This method employs boron reagents and palladium catalysts to couple aryl halides with pyrazole derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.

Scientific Research Applications

4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antifungal activity may be attributed to the inhibition of fungal enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives share a core 1H-pyrazol-3-amine structure but differ in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Bromo-5-methyl-1H-pyrazol-3-amine 4-Br, 5-Me C₄H₆BrN₃ 178.02 Intermediate for agrochemicals
4-Bromo-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine 1-(4-F-C₆H₄), 3-Me, 4-Br, 5-NH₂ C₁₀H₉BrFN₃ 270.10 Antifungal activity
4-Bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine 4-Br, 5-CF₃ C₄H₃BrF₃N₃ 237.98 High thermal stability
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine 1-Ph, 3-C₃H₅, 4-Br, 5-NH₂ C₁₂H₁₂BrN₃ 280.15 Pharmaceutical lead optimization
Target Compound 1-(CF₂H), 4-Br, 5-Me C₅H₆BrF₂N₃ 234.02 Enhanced solubility and bioactivity

Key Comparisons

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (EWGs): Bromine (Br) at position 4 and difluoromethyl (CF₂H) at position 1 increase electrophilicity, facilitating nucleophilic substitution reactions. This contrasts with 4-Bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine (CF₃ at position 5), which exhibits greater steric hindrance and thermal stability .
  • Hydrogen Bonding: The NH₂ group at position 3 enables hydrogen bonding, critical for biological target interactions. Compounds like 4-Bromo-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine show enhanced antifungal activity due to aryl substituents improving membrane permeability .

Synthetic Pathways

  • The target compound is synthesized via bromination of a methylpyrazole precursor followed by difluoromethylation using reagents like ClCF₂H or BrCF₂H under basic conditions, paralleling methods in and .
  • In contrast, 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine requires cyclopropane ring formation via [2+1] cycloaddition, a more complex step .

Biological and Industrial Applications The difluoromethyl group in the target compound improves metabolic resistance compared to non-fluorinated analogs like 4-Bromo-5-methyl-1H-pyrazol-3-amine, which degrades rapidly in soil . Compounds with aryl substituents (e.g., 4-fluorophenyl in ) demonstrate higher bioactivity in antifungal assays but lower solubility in aqueous media .

Crystallographic and Computational Insights Crystal structures resolved via SHELX reveal that the difluoromethyl group adopts a planar conformation, minimizing steric clashes. This contrasts with bulkier substituents like trifluoromethyl, which induce torsional strain . Density Functional Theory (DFT) studies on analogs (e.g., 4-(4-Bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine) highlight the role of substituents in modulating nonlinear optical properties .

Biological Activity

4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine is a pyrazole derivative characterized by its unique chemical structure, which includes bromine and difluoromethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.

The chemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number 1243250-04-5
Molecular Formula C5H5BrF2N2
Molecular Weight 211.01 g/mol
IUPAC Name 4-bromo-1-(difluoromethyl)-5-methylpyrazole
PubChem CID 51000270
SMILES Cc1c(Br)cnn1C(F)F

Antitumor Activity

Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation. Specifically, they target BRAF(V600E), a mutation commonly associated with melanoma, as well as other receptor tyrosine kinases (RTKs) such as EGFR and Aurora-A kinase .

A study evaluating a series of pyrazole derivatives demonstrated that compounds similar to this compound displayed IC50 values in the micromolar range against various cancer cell lines, suggesting promising potential for further development as anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This mechanism suggests that this compound could be beneficial in treating conditions characterized by chronic inflammation .

Antibacterial Activity

In addition to its antitumor and anti-inflammatory effects, this compound has been evaluated for antibacterial activity. Research indicates that certain pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis. The specific activity of this compound against various bacterial strains remains to be fully characterized but shows potential based on structural similarities to other effective pyrazole-based antibiotics .

Case Study 1: Antitumor Efficacy

In a recent experimental study, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit tumor growth in vitro. The study found that compounds with similar structural features to this compound exhibited significant cytotoxicity against melanoma cells, with some derivatives achieving over 70% inhibition at concentrations below 10 µM .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. In vitro assays demonstrated that treatment with these compounds reduced LPS-induced NO production by up to 50%, indicating their potential as therapeutic agents for inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 4-bromo-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine?

Methodological Answer:

  • Step 1 : Start with a 1,5-diarylpyrazole core template. Introduce bromo and difluoromethyl groups via nucleophilic substitution or halogenation. For bromination, use N-bromosuccinimide (NBS) under controlled conditions .
  • Step 2 : Optimize the amine group at position 3 using reductive amination or condensation with nitriles. Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) improves yield and purity .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>95%) by HPLC .

Q. How can crystallographic data for this compound be obtained?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for refinement (R factor < 0.05) and WinGX/ORTEP for visualization .
  • Key parameters : Collect data at 173 K to minimize thermal motion artifacts. Confirm hydrogen bonding via SHELXPRO’s intermolecular distance analysis .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

Methodological Answer:

  • Step 1 : Cross-validate experimental 1H^1H-NMR (400 MHz, DMSO-d6) with DFT calculations (e.g., Gaussian09, B3LYP/6-31G**). Discrepancies >0.2 ppm suggest conformational flexibility or solvent effects .
  • Step 2 : Use 19F^{19}F-NMR to probe difluoromethyl group dynamics. Compare coupling constants (e.g., 2JFF^2J_{F-F}) with crystallographic data .

Q. What strategies optimize bioactivity studies for pyrazole derivatives like this compound?

Methodological Answer:

  • Assay Design : Screen against GPCRs (e.g., cannabinoid receptors) using radioligand binding assays. Use 1,5-diarylpyrazole analogs as positive controls (IC50: 10–100 nM) .
  • SAR Analysis : Modify substituents (e.g., replace Br with Cl or CF3) to assess steric/electronic effects on receptor affinity. Use molecular docking (AutoDock Vina) to predict binding modes .

Q. How to address low yields in bromination steps during synthesis?

Methodological Answer:

  • Troubleshooting : Optimize solvent polarity (e.g., DMF for Br vs. THF for F substitution). Use catalytic LiBr to enhance regioselectivity .
  • Alternative Routes : Employ Suzuki-Miyaura coupling for late-stage bromine introduction (Pd(PPh3)4, K2CO3, 80°C) to bypass competing side reactions .

Data Analysis & Interpretation

Q. How to validate the purity and stability of this compound under storage conditions?

Methodological Answer:

  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH, 4 weeks). Monitor by LC-MS for hydrolytic cleavage of the difluoromethyl group .
  • Purity Metrics : Use triple-quadrupole MS for trace impurity detection (LOQ: 0.1%). Compare with reference standards from Enamine or BLD Pharm .

Q. What computational tools predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • DFT Calculations : Compute Fukui indices (Gaussian09) to identify electrophilic sites (e.g., Br at position 4). Validate with kinetic studies (e.g., SNAr reactions) .
  • MD Simulations : Simulate solvation effects (GROMACS, water/ethanol mixtures) to predict aggregation or degradation pathways .

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